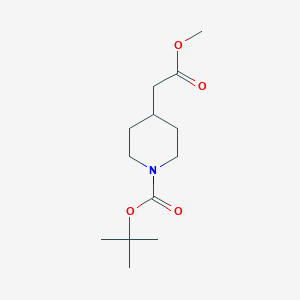
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
This compound is primarily used for proteomics research .
Pharmacokinetics
The compound is slightly soluble in water , which may affect its bioavailability. Further pharmacokinetic studies are needed to understand its behavior in the body.
Action Environment
The compound is stable at room temperature , but the impact of other environmental factors needs further investigation.
生物活性
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (TBMOP) is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores the biological activity of TBMOP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
TBMOP is characterized by the following chemical properties:
- Chemical Formula : C13H23NO4
- Molecular Weight : 253.33 g/mol
- CAS Number : 175213-46-4
The biological activity of TBMOP is primarily attributed to its interactions with various biological targets. It has been identified as an inhibitor of specific enzymes and receptors, which are crucial in several physiological processes.
- Acetylcholinesterase Inhibition : TBMOP exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies have indicated that TBMOP may possess neuroprotective properties. It has been shown to mitigate oxidative stress-induced cell damage in neuronal cell lines, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
- Antioxidant Activity : The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress .
In Vitro Studies
Several studies have evaluated the biological activity of TBMOP through in vitro experiments:
- Cytotoxicity Assays : In cytotoxicity assays, TBMOP exhibited low cytotoxic effects on normal murine fibroblast cells and human neuroblastoma cell lines (SH-SY5Y). The half-maximal inhibitory concentration (IC50) values were significantly higher than those of reference drugs like donepezil, indicating a favorable safety profile .
- Neuroprotection Against Oxidative Stress : In experiments involving hydrogen peroxide-induced oxidative stress, TBMOP significantly improved cell viability compared to control groups. The protective effect was dose-dependent, with higher concentrations leading to greater cell survival .
Case Studies
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, TBMOP administration resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that TBMOP may have therapeutic potential for treating Alzheimer's disease by enhancing cholinergic transmission and reducing neuroinflammation .
- Parkinson's Disease Models : Preliminary studies indicate that TBMOP may also exert protective effects in models of Parkinson's disease by modulating dopamine levels and reducing neuronal apoptosis .
Table 1: Biological Activity Summary of TBMOP
特性
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFSCQGCEAKLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363831 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175213-46-4 | |
| Record name | tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














